molecular formula C11H12BNO2 B14081893 (2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid

(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid

Cat. No.: B14081893
M. Wt: 201.03 g/mol
InChI Key: YMNJSYQYWJGOJO-UHFFFAOYSA-N
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Description

(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C11H12BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the reaction of 2-methyl-4-bromoaniline with pyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a boronation reaction using a boronic acid reagent such as bis(pinacolato)diboron. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the detection and quantification of certain biomolecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both a pyrrole ring and a boronic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H12BNO2

Molecular Weight

201.03 g/mol

IUPAC Name

(2-methyl-4-pyrrol-1-ylphenyl)boronic acid

InChI

InChI=1S/C11H12BNO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h2-8,14-15H,1H3

InChI Key

YMNJSYQYWJGOJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CC=C2)C)(O)O

Origin of Product

United States

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